![molecular formula C10H23NO3Si B12546490 (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine CAS No. 153821-57-9](/img/structure/B12546490.png)
(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine is an organosilicon compound known for its unique properties and applications in various fields. This compound features a trimethoxysilyl group attached to a propyl chain, which is further connected to a butan-2-imine moiety. The presence of the trimethoxysilyl group imparts significant reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine typically involves the reaction of trimethoxysilane with an appropriate precursor. One common method is the reaction of trimethoxysilane with a propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process often includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of advanced materials, including polymers and composites.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It serves as a precursor in the development of drug delivery systems and therapeutic agents.
Industry: The compound is utilized in the production of adhesives, sealants, and coatings due to its excellent bonding properties.
Mecanismo De Acción
The mechanism of action of (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can further condense to create siloxane bonds. These reactions enable the compound to act as an effective cross-linking agent, enhancing the mechanical and chemical properties of the materials it is incorporated into.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: This compound features an ethylenediamine moiety instead of a butan-2-imine group.
Trimethoxysilane: A simpler compound with only a trimethoxysilyl group attached to a hydrogen atom.
Uniqueness
(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine is unique due to its combination of a trimethoxysilyl group and a butan-2-imine moiety. This structure imparts distinct reactivity and functionality, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
153821-57-9 |
|---|---|
Fórmula molecular |
C10H23NO3Si |
Peso molecular |
233.38 g/mol |
Nombre IUPAC |
N-(3-trimethoxysilylpropyl)butan-2-imine |
InChI |
InChI=1S/C10H23NO3Si/c1-6-10(2)11-8-7-9-15(12-3,13-4)14-5/h6-9H2,1-5H3 |
Clave InChI |
XRONIPAEEPVKCD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NCCC[Si](OC)(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


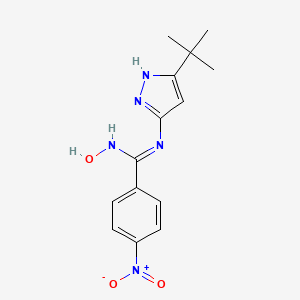
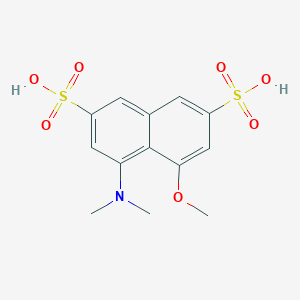
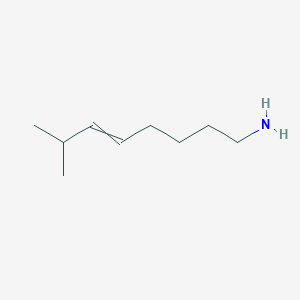

![N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B12546435.png)

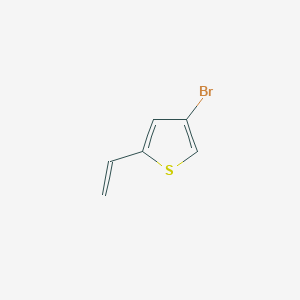
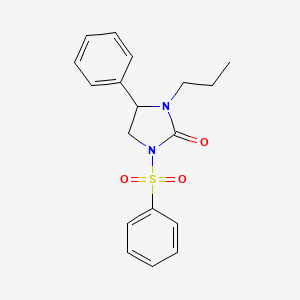
![1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one](/img/structure/B12546454.png)
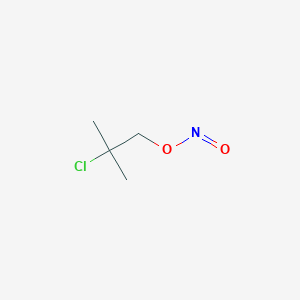
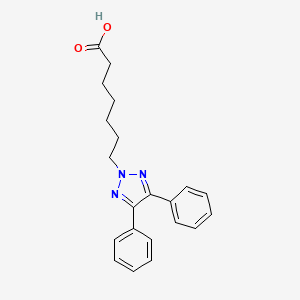
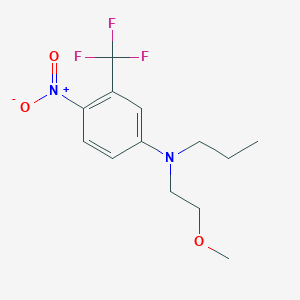
![1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene](/img/structure/B12546481.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)
